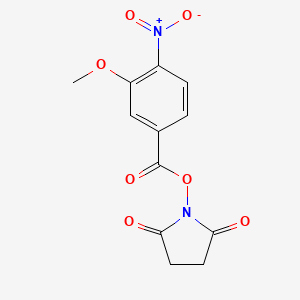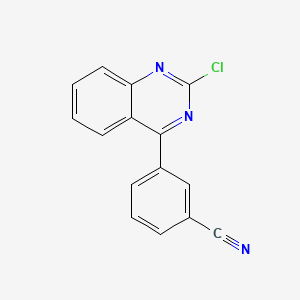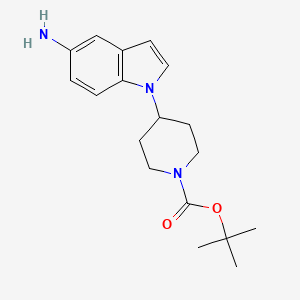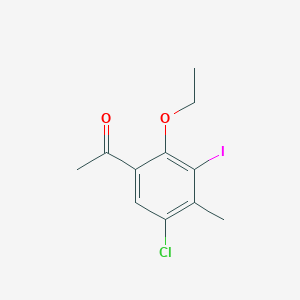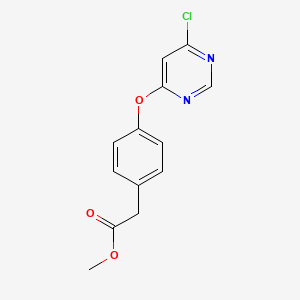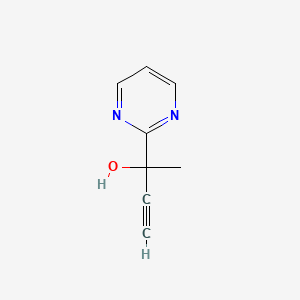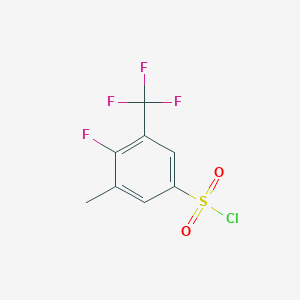
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
説明
This compound, also known as 4-Methyl-3-trifluoromethyl-benzenesulfonyl chloride, is a chemical with the CAS Number: 151258-36-5 . It has a molecular weight of 258.65 and is typically an orange liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O2S/c1-5-2-3-6 (15 (9,13)14)4-7 (5)8 (10,11)12/h2-4H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is an orange liquid . It is stored at room temperature and has a molecular weight of 258.65 .科学的研究の応用
Synthesis and Structural Studies
- Synthesis of Novel Compounds : 4-Fluorobenzenesulfonyl chloride is used in the synthesis of various novel compounds, such as N-substituted phenyl benzenesulfonylureas, demonstrating its versatility in organic synthesis (Ta-n, 2015).
- Crystal and Molecular-Electronic Structure Analysis : Researchers have synthesized new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, including 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, and analyzed their crystal and molecular structures, demonstrating the compound's potential in studying molecular-electronic interactions (Rublova et al., 2017).
Electrostatische Aktivierung and SNAr-Reactivity
- Electrostatic Activation of SNAr-Reactivity : This compound has been studied for its role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. It transforms into corresponding N-sulfonylpyridinium triflates, indicating its potential in facilitating mild condition SNAr reactions (Weiss & Pühlhofer, 2001).
Spectral and Luminescence Properties
- Investigation of Spectral and Luminescence Properties : The compound's derivatives have been used to study spectral and luminescence properties, contributing to understanding the electronic effects on molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).
Fluorescent Probe Development
- Development of Fluorescent Probes : Derivatives of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride have been used in the development of fluorescent probes for detecting various substances, showcasing its application in analytical chemistry (Yang et al., 2010).
Photochemical Studies
- Photochemical Analysis : The compound has been involved in studies related to photochemistry, particularly in analyzing photophysical processes in different conditions, which aids in the understanding of photochemical behaviors of similar compounds (Al-ani, 1973).
Safety And Hazards
特性
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBTPWUQLABQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



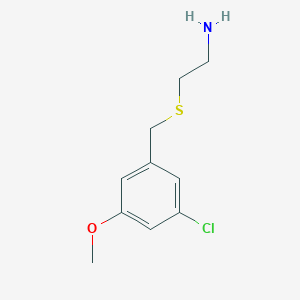
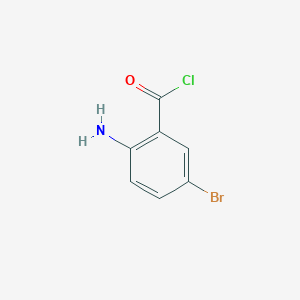
![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
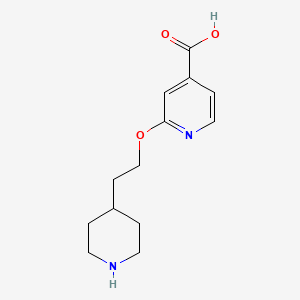
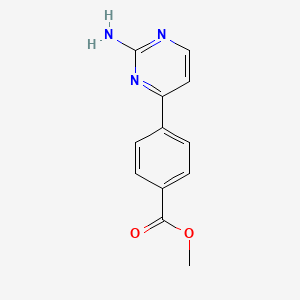
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)
